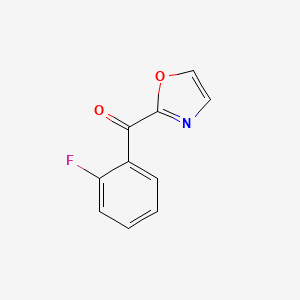

2-(2-Fluorobenzoyl)oxazole

描述

Contextualization of Oxazole (B20620) Heterocycles in Research

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. wikipedia.orgnih.gov This structural motif is a cornerstone in medicinal chemistry and organic synthesis due to its versatile chemical properties. tandfonline.comrsc.org The oxazole nucleus is considered a "privileged" scaffold, meaning it is a structural framework that can be used to build a variety of biologically active compounds. tandfonline.comnih.gov

The presence of nitrogen and oxygen atoms in the oxazole ring allows for a range of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the binding of molecules to biological targets like enzymes and receptors. rsc.org Consequently, oxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. museonaturalistico.itaip.org The chemical properties of oxazoles are intermediate between those of furan (B31954) and pyridine (B92270), and they can act as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses to a drug. rsc.org

The synthesis of oxazole derivatives is an active area of research, with chemists continuously developing new and efficient methods to create diverse molecular architectures. museonaturalistico.itaip.org These synthetic efforts are vital for expanding the chemical space available for drug discovery and for understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds. museonaturalistico.it

Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in modern drug discovery and materials science. nih.govnumberanalytics.com Fluorine is the most electronegative element and has a small atomic size, which allows it to form strong bonds with carbon. numberanalytics.com This C-F bond is highly stable and can significantly alter the physicochemical and pharmacokinetic properties of a molecule. nih.gov

Key effects of fluorination include:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolically susceptible sites in a drug molecule, preventing its breakdown by enzymes and thus prolonging its therapeutic effect. nih.gov

Increased Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its absorption and bioavailability. nih.govnumberanalytics.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a drug's ionization state and its binding affinity to target proteins. nih.govmdpi.com

Conformational Changes: The introduction of fluorine can alter the preferred conformation of a molecule, which can lead to improved binding to its biological target. researchgate.net

Given these beneficial properties, it is not surprising that a significant and growing percentage of pharmaceuticals contain fluorine. researchgate.netacs.org The development of new and selective fluorination methods remains a key focus in organic chemistry, enabling the precise incorporation of fluorine into complex molecules. nih.gov

The combination of an oxazole ring and a fluorinated substituent in 2-(2-Fluorobenzoyl)oxazole therefore represents a convergence of two important areas of chemical research. The oxazole core provides a versatile and biologically relevant scaffold, while the fluorine atom offers a means to fine-tune the molecule's properties for potential applications in various scientific fields.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | (2-fluorophenyl)(oxazol-2-yl)methanone |

| CAS Number | 898759-67-6 |

| Molecular Formula | C10H6FNO2 |

| Molecular Weight | 191.16 g/mol |

Data sourced from multiple chemical databases. chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-fluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGBJMKDDQBZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642073 | |

| Record name | (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-67-6 | |

| Record name | (2-Fluorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Oxazole Formation and Transformation

Elucidation of Reaction Pathways for Oxazole (B20620) Synthesis

The synthesis of the oxazole ring is a well-explored area of organic chemistry, with a variety of methods developed to construct this heterocyclic core. Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and expanding their substrate scope.

Protonation and Cyclization-Dehydration Mechanisms

A common and classical method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and subsequent dehydration of a 2-acylamino-ketone. pharmaguideline.comslideshare.net The reaction is typically promoted by dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com The mechanism commences with the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by an intramolecular nucleophilic attack from the enol form of the adjacent ketone, leading to a cyclized intermediate. youtube.com Subsequent dehydration of this intermediate yields the aromatic oxazole ring. pharmaguideline.comyoutube.com Triflic acid has also been reported as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, which are precursors to oxazoles. nih.gov This method is advantageous as it often proceeds with the generation of water as the only byproduct. nih.gov

Intermediate Identification (e.g., Acyl Cations, Ketenimines, Nitrile Oxides)

The formation of oxazoles can proceed through various reactive intermediates, the nature of which depends on the specific synthetic methodology.

Acyl Cations: In certain synthetic approaches, particularly those involving the reaction of isocyanides with acyl chlorides, the formation of an acyl cation intermediate has been proposed. nih.govnih.gov For instance, a base-promoted formal arylation of benzo[d]oxazoles with acyl chloride is thought to be initiated by the N-acylation of the oxazole, forming an iminium intermediate. nih.gov

Ketenimines: Ketenimines have been identified as highly reactive intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov They can be generated in situ from α-oximino carbenes or through the Beckmann rearrangement of oximes. researchgate.netnih.gov The photochemical rearrangement of isoxazoles has also been shown to produce ketenimine intermediates, which can then be converted into oxazoles. nih.govacs.org These intermediates are highly electrophilic and readily react with nucleophiles. nih.govnih.gov

Nitrile Oxides: Nitrile oxides are versatile 1,3-dipoles that are key intermediates in the synthesis of isoxazoles and other five-membered heterocycles. researchgate.netyoutube.com They can be generated from aldoximes through oxidative dehydrogenation or from hydroximoyl chlorides via dehydrohalogenation. researchgate.net While they primarily lead to isoxazoles through cycloaddition with alkynes, their chemistry is relevant to the broader context of five-membered heterocycle synthesis. researchgate.netyoutube.commdpi.com

Radical Decarboxylative Processes

Radical reactions offer an alternative pathway to oxazole synthesis. A silver-catalyzed method involving the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides has been developed. nih.gov Mechanistic studies, including operando IR and EPR experiments, have confirmed the involvement of a radical decarboxylative process and the intermediacy of an acyl cation. nih.gov Another example is the radical C–H arylation of oxazoles with aryl iodides, which proceeds via a base-promoted homolytic aromatic substitution (BHAS) mechanism, implicating aryl radical intermediates. acs.org

Fluorination/Migration/Cyclization Cascades

Cascade reactions provide an efficient means of constructing complex molecules in a single operation. A metal-free synthesis of fluoro-benzoxazepines has been developed that proceeds through a fluorination/1,2-aryl migration/cyclization cascade. nih.govexlibrisgroup.com This reaction, initiated by a hypervalent iodine(III) fluoro reagent, demonstrates the potential for complex transformations involving fluorination and cyclization to build heterocyclic systems. nih.govexlibrisgroup.com

Mechanistic Aspects of the 2-Fluorobenzoyl Moiety

The presence of a fluorine atom on the benzoyl group of 2-(2-Fluorobenzoyl)oxazole significantly influences the molecule's reactivity.

Influence of the Fluorine Substituent on Reactivity

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. mdpi.comrsc.org This effect can dramatically alter the electronic properties of the benzoyl moiety and the adjacent oxazole ring.

The electron-withdrawing nature of fluorine can:

Enhance Electrophilicity: The fluorine substituent increases the partial positive charge on the carbonyl carbon of the benzoyl group, making it more susceptible to nucleophilic attack.

Influence Acidity: The pKa of nearby protons can be affected, potentially influencing reaction pathways that involve deprotonation.

Stabilize Intermediates: Fluorine substitution can stabilize transition states and intermediates through electrostatic interactions. rsc.orgresearchgate.net For example, in nucleophilic addition reactions, the fluorine atom can help to strengthen the newly formed carbon-carbon bond. rsc.org

Alter Reaction Pathways: The presence of fluorine can lead to different reaction outcomes compared to non-fluorinated analogues. rsc.org Studies on the C–F activation of benzylic fluorides have shown that the reaction can proceed through both associative (SN2) and dissociative (SN1) pathways, depending on the reaction conditions. nih.gov

The table below summarizes the key mechanistic pathways and intermediates involved in oxazole synthesis.

| Reaction Pathway | Key Intermediates | Promoting Reagents/Conditions |

| Protonation and Cyclization-Dehydration | Protonated Carbonyl, Cyclized Intermediate | H₂SO₄, Polyphosphoric Acid, POCl₃, Triflic Acid pharmaguideline.comyoutube.comnih.gov |

| Radical Decarboxylative Processes | Acyl Cation, Aryl Radical | Silver Catalysis, Base Promotion nih.govacs.org |

| Fluorination/Migration/Cyclization | --- | Hypervalent Iodine(III) Fluoro Reagent nih.govexlibrisgroup.com |

The following table details the common intermediates identified in oxazole synthesis.

| Intermediate | Method of Generation | Key Characteristics |

| Acyl Cation | Reaction of isocyanides with acyl chlorides, radical decarboxylation nih.govnih.gov | Highly electrophilic species |

| Ketenimine | From α-oximino carbenes, Beckmann rearrangement of oximes, photochemical rearrangement of isoxazoles researchgate.netnih.govnih.gov | Highly reactive, electrophilic, versatile building block researchgate.netnih.gov |

| Nitrile Oxide | Oxidative dehydrogenation of aldoximes, dehydrohalogenation of hydroximoyl chlorides researchgate.net | 1,3-dipole, used in cycloaddition reactions researchgate.netyoutube.com |

Role of the Benzoyl Group in Directing Reactions

The benzoyl group at the C2 position of the oxazole ring plays a crucial role in directing the course of chemical reactions. This substituent, being an electron-withdrawing group, significantly influences the electron density distribution within the oxazole ring system. The oxazole ring itself possesses a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. csbsju.edu The nitrogen atom is basic and susceptible to protonation or alkylation, while the diene character of the furan-like portion allows for participation in cycloaddition reactions. csbsju.edu

The presence of the electron-withdrawing benzoyl group deactivates the oxazole ring towards electrophilic substitution. cambridge.org Electrophilic attack, which typically occurs at the C4 or C5 position in activated oxazoles, is rendered more difficult. Conversely, the benzoyl group enhances the susceptibility of the oxazole ring to nucleophilic attack. Nucleophilic attacks on the oxazole ring often lead to ring cleavage rather than substitution. csbsju.edu For instance, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in the formation of imidazoles through a ring-opening and subsequent recyclization mechanism. csbsju.edu

Furthermore, the carbonyl moiety of the benzoyl group itself can act as a reactive center. Nucleophilic addition to the carbonyl carbon is a potential reaction pathway, which can either proceed independently or in concert with reactions involving the oxazole ring. The specific orientation and reactivity of the benzoyl group are also influenced by the presence of the fluorine atom on the phenyl ring, which further modulates the electronic properties of the entire substituent.

Computational Chemistry in Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights into transition states, intermediates, and the electronic factors that govern reactivity. For a molecule like this compound, computational studies are invaluable for dissecting the complex interplay of its constituent parts.

For instance, in a hypothetical nucleophilic addition to the carbonyl carbon, DFT could elucidate the geometry of the transition state, the activation energy, and the charge distribution throughout the process. Such calculations would likely show a significant polarization of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, which is further influenced by the electron-withdrawing nature of the attached oxazole and the fluorinated phenyl ring.

Similarly, for reactions involving the oxazole ring, such as nucleophilic attack leading to ring opening, DFT can map the entire reaction pathway, identifying key intermediates and the energetic barriers between them. The charge distribution on the oxazole ring, as calculated by DFT, would show the relative electrophilicity of the C2, C4, and C5 positions, providing a quantitative basis for the observed regioselectivity of nucleophilic attack.

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of a benzene (B151609) ring in a variety of reactions. wikipedia.org It is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the nature of the reaction. wikipedia.org

A Hammett plot analysis for a reaction involving this compound would involve measuring the rate constants for a series of analogous compounds with different substituents on the benzoyl ring. Plotting log(k/k₀) against the appropriate Hammett substituent constants (σ) would yield a straight line, the slope of which is the reaction constant, ρ.

The sign and magnitude of ρ provide valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. libretexts.org

For a reaction where the benzoyl group of this compound acts as an electrophile, such as in a nucleophilic addition to the carbonyl group, a positive ρ value would be expected. The electron-withdrawing fluorine substituent at the ortho position, while not directly included in standard Hammett analysis due to steric effects, would be expected to enhance the electrophilicity of the carbonyl carbon. libretexts.org However, it is important to note that the standard Hammett equation is generally not applied to ortho-substituents due to the complication of steric interactions. libretexts.org

Chemical Transformations and Reactivity of 2 2 Fluorobenzoyl Oxazole Derivatives

Transformations of the Benzoyl Group

The benzoyl group offers a site for various chemical transformations, involving both the carbonyl group and the fluorinated phenyl ring.

The carbonyl group in the 2-fluorobenzoyl moiety can undergo typical reactions of ketones. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This transformation can be a key step in the synthesis of more complex molecules. The reactivity of the carbonyl group can be influenced by the electronic effects of both the oxazole (B20620) ring and the fluorine atom on the phenyl ring.

The fluorine atom on the phenyl ring can be a site for further modification. As mentioned in the nucleophilic substitution section, it can be displaced by various nucleophiles. Additionally, the phenyl ring can undergo further substitution reactions, with the existing substituents directing the position of the incoming group.

Functional Group Interconversions of Oxazole Derivatives

Derivatives of 2-(2-fluorobenzoyl)oxazole can undergo a variety of functional group interconversions. For example, a nitro group introduced onto the phenyl ring via electrophilic substitution can be reduced to an amino group. This amino group can then be further modified, for example, through diazotization followed by substitution, opening up a wide range of synthetic possibilities.

The oxazole ring itself can be involved in cycloaddition reactions, acting as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.com These reactions can lead to the formation of pyridine (B92270) derivatives. semanticscholar.orgpharmaguideline.com

Oxidation and Reduction of the Oxazole Heterocycle

The oxazole ring in this compound derivatives can undergo both oxidation and reduction, often leading to significant structural modifications.

Oxidation: The oxidation of oxazoles, including derivatives like 2-acyl oxazoles, can be achieved using various oxidizing agents. pharmaguideline.com The reaction with singlet oxygen, for instance, typically proceeds via a [4+2]-cycloaddition across the C2 and C5 positions of the oxazole ring, forming an unstable bicyclic endoperoxide. researchgate.netresearchgate.net This intermediate can then undergo further transformations, often resulting in ring cleavage to produce imides or triamides. nih.gov For example, the oxidation of 2-alkyl-4,5-diphenyloxazoles with a combination of m-chloroperbenzoic acid (MCPBA) and 2,2′-bipyridinium chlorochromate (BPCC) has been shown to yield imides, while 2-aryl-4,5-diphenyloxazoles predominantly form triacylamines under the same conditions. nih.gov While specific studies on this compound are limited, it is anticipated that the 2-fluorobenzoyl group would influence the electron density of the oxazole ring and thus its susceptibility to oxidation.

Reduction: The reduction of the oxazole ring in this compound derivatives can be directed at either the heterocycle itself or the exocyclic carbonyl group. The choice of reducing agent is critical in determining the outcome. Strong reducing agents can lead to the cleavage of the oxazole ring, yielding open-chain products. pharmaguideline.com However, milder reducing agents can selectively target specific functionalities.

The carbonyl group of the 2-(2-fluorobenzoyl) moiety is susceptible to reduction by hydride reagents such as sodium borohydride (NaBH₄). libretexts.orgscielo.org.za This reaction typically converts the ketone into a secondary alcohol. The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org While NaBH₄ is generally effective for reducing aldehydes and ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wider range of functional groups, including esters and carboxylic acids. libretexts.orgyoutube.com It is important to note that the oxazole ring itself is generally stable to NaBH₄ reduction. researchgate.net

| Reagent | Substrate Scope | Product | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols | libretexts.orgscielo.org.za |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols | libretexts.orgyoutube.com |

Ester Hydrolysis and Amidation

Derivatives of this compound bearing an ester group, for example at the 4-position, can undergo hydrolysis and amidation reactions, which are fundamental transformations for modifying the carboxylic acid functionality.

Ester Hydrolysis: The hydrolysis of an ester group on the oxazole ring, such as in ethyl 2-(2-aminophenyl)oxazole-4-carboxylate, can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid. nih.gov This transformation is a standard procedure in organic synthesis and provides a route to derivatives that can be further functionalized.

Amidation: The conversion of an ester to an amide can be accomplished by direct reaction with an amine. This process is often facilitated by activating the carboxylic acid (derived from ester hydrolysis) with a coupling agent or by converting the ester directly. The synthesis of amides from carboxylic acids is a common transformation, often employing reagents that activate the carboxyl group for nucleophilic attack by an amine. researchgate.net

C-Alkylation and N-Alkylation at the 2-Position

Alkylation reactions on this compound derivatives can occur at either a carbon atom of the oxazole ring or at the nitrogen atom.

C-Alkylation: Direct C-alkylation of the oxazole ring can be challenging. However, deprotonation at the C2 position with a strong base, such as n-butyllithium, can generate a 2-lithiooxazole species. pharmaguideline.com This organolithium intermediate is a potent nucleophile and can react with various electrophiles, including alkyl halides, to introduce an alkyl group at the C2 position. It is important to note that these 2-lithiooxazoles can be unstable and may decompose to open-chain isocyanides. pharmaguideline.com

N-Alkylation: The nitrogen atom of the oxazole ring is nucleophilic and can undergo alkylation with alkyl halides. pharmaguideline.com This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of an oxazolium salt. google.comnih.gov The reactivity of the alkyl halide and the specific reaction conditions will influence the efficiency of the N-alkylation process.

| Alkylation Type | Reagent | Position of Alkylation | Reference |

| C-Alkylation | n-Butyllithium, Alkyl Halide | C2 | pharmaguideline.com |

| N-Alkylation | Alkyl Halide | N3 | pharmaguideline.comgoogle.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comresearchgate.net This reactivity provides a powerful method for the synthesis of substituted pyridine and furan (B31954) derivatives. The 2-(2-fluorobenzoyl) group, being an electron-withdrawing group, is expected to influence the dienophilic character of the oxazole ring.

In a typical Diels-Alder reaction involving an oxazole, the oxazole acts as the diene and reacts with a dienophile, such as an alkene or alkyne. researchgate.netnih.gov The reaction proceeds through a concerted mechanism, leading to a bicyclic adduct which can then undergo further transformations, often involving the loss of a small molecule like water or an alcohol, to afford the final aromatic product. The presence of electron-donating substituents on the oxazole ring generally facilitates the reaction with dienophiles. pharmaguideline.com Conversely, electron-withdrawing groups on the dienophile enhance the reaction rate. The reaction of oxazoles with maleimide (B117702) derivatives is a well-established method for bioconjugation, highlighting the reliability of this cycloaddition. nih.govsquarespace.com While specific examples with this compound are not prevalent in the searched literature, the general principles of the Diels-Alder reaction of oxazoles suggest that it would serve as a competent diene.

| Reaction Type | Diene | Dienophile | Product Type | Reference |

| Diels-Alder | Oxazole | Alkene/Alkyne | Pyridine/Furan | pharmaguideline.comresearchgate.net |

| Diels-Alder | Oxazole | Maleimide | Bicyclic adduct | nih.govsquarespace.com |

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular framework. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their constituent atoms, bonding patterns, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

For 2-(2-Fluorobenzoyl)oxazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxazole (B20620) ring and the fluorobenzoyl group. The protons on the oxazole ring would appear in the aromatic region, with their chemical shifts and coupling patterns confirming their relative positions. The four protons of the fluorophenyl ring would exhibit a complex multiplet pattern due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon of the benzoyl group would appear at a characteristic downfield shift (typically >180 ppm). The carbon atoms of the fluorophenyl ring would show coupling to the adjacent fluorine atom (¹⁹F), which is a key diagnostic feature.

While specific spectra for this compound are not available, the NMR data for a related compound, 2-(2-fluorophenyl)-5-methoxybenzo[d]oxazole , provides a relevant example of the data obtained for a molecule containing a 2-fluorophenyl and an oxazole-type ring system. rsc.org

Table 1: NMR Data for 2-(2-fluorophenyl)-5-methoxybenzo[d]oxazole in CDCl₃

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity / Coupling | Integration |

| Aromatic H | 8.25-8.22 | m | 1H |

| Aromatic H | 7.55-7.51 | m | 2H |

| Aromatic H | 7.34-7.27 | m | 3H |

| Aromatic H | 7.02-6.99 | m | 1H |

| Methoxy H | 3.90 | s | 3H |

| ¹³C NMR | Chemical Shift (δ) ppm | ||

| Aromatic/Heterocyclic C | 161.98, 160.14, 160.08, 159.40, 157.42, 145.11, 145.09, 142.58, 133.00, 132.91, 130.36, 130.35, 124.44, 116.95, 114.30, 110.83, 102.93 | ||

| Methoxy C | 55.90 |

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals for this compound. ipb.pt These techniques reveal proton-proton correlations and short- and long-range proton-carbon correlations, allowing for a complete mapping of the molecular skeleton. ipb.pt

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. clockss.org In high-resolution mass spectrometry (HRMS), the molecular ion peak can be measured with very high accuracy, allowing for the calculation of a unique molecular formula. For this compound (C₁₀H₆FNO₂), the expected exact mass would be calculated and compared to the experimental value. For instance, the HRMS data for the related compound 2-phenylbenzo[d]oxazole (C₁₃H₉NO) showed a calculated mass for [M+H]⁺ of 196.0684 and a found value of 196.0754, confirming its elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) ionization typically causes the molecular ion to break apart into smaller, characteristic fragment ions. For oxazole derivatives, fragmentation often involves cleavage of the heterocyclic ring. clockss.orgsci-hub.st

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.govresearchgate.net These methods are used to analyze complex mixtures, and would be instrumental in confirming the purity of a synthesized sample of this compound and identifying any byproducts or metabolites in relevant matrices. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov For this compound, the IR spectrum would be expected to display several characteristic absorption bands.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1680-1660 |

| Oxazole Ring (C=N) | Stretch | ~1650-1590 |

| Aromatic Ring (C=C) | Stretch | ~1600 and ~1475 |

| Carbon-Fluorine (C-F) | Stretch | ~1270-1100 |

| Aromatic C-H | Stretch | >3000 |

The presence of a strong band around 1670 cm⁻¹ would be indicative of the benzoyl carbonyl group. Vibrations corresponding to the C=N and C=C bonds of the oxazole and aromatic rings would appear in the 1650-1450 cm⁻¹ region. researchgate.netresearchgate.net A strong absorption in the fingerprint region, typically around 1250 cm⁻¹, would confirm the presence of the C-F bond. rsc.org Experimental studies on related heterocyclic molecules like 2-(2′-hydroxyphenyl)benzoxazole have aided in the assignment of these vibrational modes. researchgate.netresearchgate.net

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing conjugated π-electrons. This compound contains both a benzoyl group and an oxazole ring, which form a conjugated system. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions. Studies on related chromophores like 2-(2′-hydroxyphenyl)benzoxazole (HBO) have shown that the electronic absorption spectrum is sensitive to the molecular structure and environment, with transitions occurring in the UV region. researchgate.net Analysis of the absorption maxima (λ_max) would provide insight into the extent of conjugation in the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the purification of synthetic products and the assessment of their purity. For this compound, a suite of standard chromatographic techniques is employed during its synthesis and analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative method to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of this compound. nih.gov

In a typical application, a small amount of the reaction mixture or the isolated product is spotted onto a TLC plate, which consists of a thin layer of a stationary phase, most commonly silica (B1680970) gel (SiO₂), coated on a solid backing like glass or aluminum. documentsdelivered.com Silica gel is a polar adsorbent. reddit.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action.

As the solvent front ascends, the components of the spotted mixture partition between the stationary phase and the mobile phase. Nonpolar compounds have a weaker affinity for the polar silica gel and travel further up the plate with the less polar mobile phase, resulting in a higher Retention Factor (Rƒ) value. Conversely, more polar compounds interact more strongly with the silica gel and have lower Rƒ values. For a compound like this compound, a mobile phase of intermediate polarity is typically used. Mixtures of petroleum ether (or hexanes) and ethyl acetate (B1210297) are common choices for the elution of oxazole derivatives. ias.ac.in By adjusting the ratio of these solvents, the Rƒ value can be optimized to be in the ideal range of 0.2-0.4 for effective separation and visualization.

Visualization of the spots is achieved under UV light (typically at 254 nm), as the aromatic rings in the compound absorb UV radiation, or by staining with an appropriate chemical agent. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities or unreacted starting materials.

Table 1: Typical TLC Parameters for Oxazole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 nih.gov |

| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (e.g., 80:20 v/v) ias.ac.in |

| Visualization | UV light (254 nm) |

| Analyte | This compound |

| Rƒ Value | Dependent on the exact mobile phase composition |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative purity assessment of this compound. It offers high resolution, sensitivity, and reproducibility. nih.gov The most common mode for analyzing moderately polar compounds like this oxazole derivative is reversed-phase HPLC.

In this setup, the stationary phase is nonpolar, typically consisting of silica particles that have been surface-modified with long alkyl chains (e.g., C8 or C18). nih.govekb.eg The mobile phase is a polar solvent mixture, commonly a combination of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or an acid like formic acid to control the pH and improve peak shape. sielc.com

When a solution of the sample is injected into the HPLC system, it is carried through the column by the mobile phase. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. More polar compounds will have a greater affinity for the mobile phase and will elute from the column faster (shorter retention time), while less polar compounds will be retained longer by the stationary phase.

A UV detector is typically used for detection, as the aromatic and oxazole rings of this compound exhibit strong absorbance in the UV region (e.g., around 246-254 nm). nih.govnih.gov The output is a chromatogram, a plot of detector response versus time. The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Conditions for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govekb.eg |

| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov |

| Internal Standard | May be used for precise quantification (e.g., Albendazole) nih.gov |

Silica Gel Chromatography

For the isolation and purification of this compound on a preparative scale after its synthesis, silica gel column chromatography is the most frequently used method. caltech.edufluorochem.co.uk This technique operates on the same principles of adsorption and partitioning as TLC but is scaled up to handle larger quantities of material. ias.ac.in

The process involves packing a glass column with silica gel (typically 40-63 µm particle size) as the stationary phase, which is then equilibrated with a nonpolar eluent. fluorochem.co.uk The crude product, often pre-adsorbed onto a small amount of silica, is carefully loaded onto the top of the column.

The mobile phase, typically a mixture of solvents like hexanes and ethyl acetate, is then passed through the column. caltech.edu The polarity of the eluent is generally kept low initially and may be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. The components of the crude mixture travel down the column at different rates depending on their affinity for the silica gel.

Fractions of the eluent are collected sequentially from the bottom of the column. Each fraction is analyzed by TLC to determine its composition. Fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified compound. This technique is highly effective for removing both more polar and less polar impurities from the desired product. ias.ac.incaltech.edu

Table 3: Common Parameters for Silica Gel Column Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) fluorochem.co.uk |

| Mobile Phase (Eluent) | Hexanes : Ethyl Acetate or Petroleum Ether : Ethyl Acetate gradient ias.ac.incaltech.edu |

| Loading Technique | Dry loading (adsorbed on silica) or direct liquid loading |

| Monitoring | Thin Layer Chromatography (TLC) |

| Outcome | Isolation of pure this compound |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Petroleum Ether |

| Ethyl Acetate |

| Hexane |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Albendazole |

Advanced Research Applications of 2 2 Fluorobenzoyl Oxazole in Materials Science and Chemical Synthesis

Applications in Polymer Chemistry

The incorporation of specialized small molecules into polymer backbones or as additives in polymer blends is a well-established strategy for enhancing material properties. The unique combination of a fluorine atom and an oxazole (B20620) ring in 2-(2-Fluorobenzoyl)oxazole makes it a promising candidate for modifying and improving polymers.

Incorporation into Polymer Matrices

Research into poly(2-oxazoline)s has demonstrated that these polymers are highly versatile and their properties can be readily tuned. researchgate.net The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for the creation of well-defined polymer architectures. researchgate.net While direct studies on the incorporation of this compound are limited, the principles of oxazoline (B21484) polymerization suggest that it could serve as a valuable monomer or co-monomer. The introduction of the fluorobenzoyl group would be anticipated to impart specific functionalities to the resulting polymer, influencing its solubility, thermal behavior, and interaction with other materials.

The synthesis of copolymers with varied compositions allows for the fine-tuning of properties such as the lower critical solution temperature (LCST), a key parameter for "smart" polymers that respond to temperature changes. mdpi.com For instance, copolymers of 2-ethyl-2-oxazoline (B78409) and other oxazoline derivatives have shown tunable cloud point temperatures, making them suitable for biomedical applications. mdpi.com The inclusion of a fluorinated moiety like that in this compound could further enhance this tunability and introduce new responsive behaviors.

Enhancement of Thermal Stability and Mechanical Properties

The introduction of aromatic and heterocyclic rings into polymer structures is a known method for increasing their thermal stability. For example, polymers containing sulfamethoxazole (B1682508) have exhibited good thermal stability, which is attributed to the presence of the heterocyclic rings that enhance chain interactions. taylorfrancis.com Similarly, the rigid oxazole ring and the strong carbon-fluorine bond in this compound are expected to enhance the thermal resilience of polymers it is incorporated into.

Studies on other high-performance polymers like polyether ether ketone (PEEK) and polytetrafluoroethylene (PTFE) have shown the importance of structural stability for demanding applications. nih.gov The mechanical properties of polymers, such as tensile strength and elongation at break, are also critical. For instance, polyether polytriazole elastomers have been synthesized that exhibit both high elongation and thermal stability. mcmaster.com While specific data for polymers containing this compound is not yet available, the inherent properties of its constituent parts suggest a positive impact on both thermal and mechanical performance. The table below illustrates the thermal properties of various poly(2-oxazoline) homopolymers, indicating how side-chain modifications can influence the glass transition temperature (Tg), a key indicator of thermal behavior. mdpi.com

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(2-ethyl-2-oxazoline) (PEtOx) | 54 |

| Poly(2-n-propyl-2-oxazoline) (PnPropOx) | 35 |

| Poly(2-methoxycarbonylethyl-2-oxazoline) (PMestOx) | 39 |

| Poly(2-methoxycarbonylpropyl-2-oxazoline) (PC3MestOx) | -1 |

This table presents data for related poly(2-oxazoline)s to illustrate the effect of side-chain structure on thermal properties.

Development of Coatings and Sealants with Enhanced Resistance

The development of high-performance polymer coatings is crucial for protecting surfaces from harsh environments. nih.gov Fluorinated polymers are well-known for their chemical resistance and low surface energy, making them ideal for creating non-stick and protective coatings. The presence of the 2-fluorobenzoyl group in this compound suggests its potential use in developing such coatings.

Research in Photonic Materials

The unique electronic structure of this compound makes it a compelling candidate for applications in photonic materials, where the interaction of light with matter is harnessed for various technologies.

Investigation of Photophysical Properties

Oxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. hkbu.edu.hkresearchgate.netnih.gov Research on various oxazole-containing compounds has shown that their absorption and emission characteristics can be tuned by modifying their chemical structure. hkbu.edu.hknih.gov For example, the introduction of different substituent groups can lead to a bathochromic (red) shift in the absorption spectra and influence the fluorescence quantum yield. hkbu.edu.hk

The fluorescence of some oxazole derivatives is also sensitive to the polarity of the surrounding solvent, a property known as solvatochromism. hkbu.edu.hknih.gov This makes them potentially useful as fluorescent probes for studying the microenvironment of chemical and biological systems. The table below summarizes the photophysical properties of a series of π-conjugated oxazole dyes, illustrating the impact of structural modifications on their absorption and emission maxima. nih.gov

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Diaryloxazole 7a | 335 | 400 | 65 |

| Diaryloxazole 7f | 340 | 410 | 70 |

| 2-Styryloxazole 12a | 350 | 450 | 100 |

| 2-Alkynyloxazole 15a | 330 | 410 | 80 |

This table showcases photophysical data from related oxazole dyes to demonstrate the tunability of their optical properties.

The presence of the fluorine atom in this compound can further modulate its electronic properties, potentially leading to enhanced fluorescence quantum yields and photostability. These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. purdue.edu

Coordination Chemistry as a Ligand

The oxazole ring in this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential bidentate ligand in coordination chemistry. Bidentate ligands can form stable chelate complexes with metal ions, leading to a wide range of applications in catalysis, materials science, and analytical chemistry.

The coordination of metal ions to the oxazole moiety can influence the electronic properties of the entire molecule, potentially giving rise to novel catalytic activities or luminescent materials. The fluorobenzoyl group can also play a role in the coordination behavior, either through steric effects or by influencing the electron density on the oxazole ring. While specific studies on the coordination chemistry of this compound are not yet prevalent, the fundamental principles of ligand design suggest that it holds promise as a versatile building block for creating new metal-organic frameworks and coordination complexes with tailored properties.

Synthesis of Metal Complexes

The nitrogen and oxygen atoms within the oxazole ring of this compound provide excellent coordination sites for a variety of transition metal ions. This chelating ability allows it to act as a ligand in the synthesis of metal complexes. The general procedure for creating these complexes involves the reaction of the oxazole ligand with a metal salt, typically a metal chloride or nitrate, in a suitable solvent. semanticscholar.orgresearchgate.net

The synthesis is often carried out by refluxing the ligand and the metal salt in a specific molar ratio, commonly 2:1 (ligand:metal), in an ethanolic medium. semanticscholar.org Upon concentration and cooling, the resulting metal complex precipitates and can be isolated through filtration. This straightforward method has been successfully applied to synthesize complexes with a range of divalent transition metals. researchgate.netnih.gov The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. researchgate.net

Below is a table of metal ions commonly used to form complexes with oxazole-based ligands.

| Metal Ion | Typical Reactant | Potential Complex Formula |

| Iron(II) | Ferrous Chloride | [Fe(L)₂Cl₂] |

| Copper(II) | Cupric Chloride | [Cu(L)₂Cl₂] |

| Cobalt(II) | Cobaltous Chloride | [Co(L)₂Cl₂] |

| Nickel(II) | Nickel Chloride | [Ni(L)₂Cl₂] |

| Manganese(II) | Manganous Chloride | [Mn(L)₂Cl₂] |

| Zinc(II) | Zinc Chloride | [Zn(L)₂Cl₂] |

| L represents the this compound ligand. |

Assessment of Redox Activity in Complexes

Metal complexes derived from ligands like this compound are of particular interest for their redox properties. The ability of the central metal ion to switch between different oxidation states is a key feature that can be harnessed in various applications, from catalysis to the development of therapeutic agents. nih.govbath.ac.uk The redox activity arises from the electron transfer between the metal center and its coordinated ligands. nih.gov

The redox potential of these complexes, which determines the ease with which they can be oxidized or reduced, is influenced by both the nature of the metal and the electronic properties of the ligand. The fluorine atom on the benzoyl group of this compound, being highly electronegative, can modulate the electron density on the metal center, thereby "tuning" its redox potential. researchgate.net The assessment of redox activity is typically performed using electrochemical techniques like cyclic voltammetry, which can identify reversible or quasi-reversible redox couples, such as the Co(III)/Co(II) couple observed in similar cobalt complexes. researchgate.net This controlled redox behavior is crucial for designing complexes that can interact with specific biological or chemical systems. bath.ac.uk

| Complex Type | Redox Couple | Typical Potential Range (vs Fc/Fc⁺) | Significance |

| Cobalt Complex | Co(III)/Co(II) | -0.4 V to -0.6 V | Potential use in hypoxia-activated systems. researchgate.net |

| Copper Complex | Cu(II)/Cu(I) | Varies | High redox activity relevant to biological interactions. nih.gov |

| Iron Complex | Fe(III)/Fe(II) | Varies | Crucial for biological redox processes and catalysis. nih.gov |

Role as a Privileged Scaffold in Chemical Synthesis

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry and chemical synthesis. nih.gov This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them excellent starting points for drug discovery and the synthesis of complex molecules. This compound embodies this concept, serving as a versatile and valuable component in synthetic chemistry.

Building Block for Complex Molecular Architectures

The structure of this compound is a ready-made building block for constructing larger, more complex molecular architectures. nih.gov The oxazole core is a stable heterocyclic system found in numerous natural products and biologically active compounds. acs.orgnih.gov Synthetic chemists utilize this pre-formed ring system to simplify the synthesis of intricate target molecules, avoiding the need to construct the heterocycle from scratch. nih.gov Methodologies like the van Leusen oxazole synthesis, which combines aldehydes with tosylmethylisocyanides (TosMICs), demonstrate the fundamental importance of the oxazole ring in creating diverse 5-substituted derivatives for building complex structures. nih.gov The presence of the fluorophenyl group offers an additional site for chemical modification, further expanding its utility.

Chemical Intermediate in Synthetic Pathways

In multi-step synthetic sequences, this compound can function as a key chemical intermediate. nih.gov Its stable structure allows it to be carried through several reaction steps without decomposition, while the functional groups it contains—the fluoro-substituted phenyl ring and the oxazole moiety—can be selectively manipulated. For instance, the oxazole ring can be part of a larger synthetic strategy where other parts of the molecule are modified. 2-Oxazolines, closely related structures, are well-documented as important intermediates for creating various functional compounds and as monomers for polymerization, highlighting the role of this class of heterocycles in synthetic pathways. nih.gov

Precursor for Structural Analogues and Derivatives

The structure of this compound is an ideal precursor for generating a library of structural analogues and derivatives. By systematically modifying different parts of the molecule, chemists can explore structure-activity relationships or fine-tune the properties of a target compound. Potential modifications include:

Substitution on the Phenyl Ring: Additional functional groups can be introduced onto the 2-fluorophenyl ring through electrophilic aromatic substitution reactions.

Modification of the Oxazole Ring: While the oxazole ring is aromatic and relatively stable, certain reactions can functionalize it further. For example, developing derivatives by altering the substituents at other positions of the oxazole ring is a common strategy. nih.gov

Reaction at the Carbonyl Group: Though part of the core structure, the linkage between the phenyl and oxazole rings can be a point of synthetic diversification in conceptual design stages, leading to different classes of compounds.

This ability to serve as a starting point for diverse chemical entities underscores its value as a versatile precursor in synthetic chemistry. nih.gov

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Fluorobenzoyl)oxazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of α-benzamido ketones or via condensation of 2-aminophenol derivatives with fluorobenzoyl chloride. For example, cyclization using fluorobenzoyl precursors in the presence of Lewis acids (e.g., ZnCl₂) under reflux yields oxazole derivatives with >60% efficiency . Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect reaction kinetics and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorobenzoyl group at C2 of oxazole) .

- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) validate functional groups .

- X-ray crystallography : Resolves bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles between oxazole and fluorophenyl moieties .

Q. How does the fluorobenzoyl group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability assays in buffered solutions (pH 3–10) show optimal stability at neutral pH (7.0). Thermal gravimetric analysis (TGA) reveals decomposition >200°C, with the fluorobenzoyl group enhancing thermal resistance compared to non-fluorinated analogs .

Advanced Research Questions

Q. What electronic effects arise from the fluorine substitution in this compound, and how do they impact reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31+G(d)) indicate that fluorine’s electron-withdrawing nature reduces electron density on the oxazole ring, lowering HOMO energy by ~0.5 eV. This enhances electrophilic substitution at the oxazole C4/C5 positions . Experimental validation via Hammett plots correlates substituent effects with reaction rates in Suzuki couplings .

Q. How does this compound behave in excited-state intramolecular proton transfer (ESIPT) systems?

- Methodological Answer : Time-resolved fluorescence spectroscopy reveals a Stokes shift of ~100 nm, suggesting ESIPT activity. Benzannulation at the oxazole ring (e.g., naphthoxazole derivatives) blue-shifts emission by 40 nm due to altered charge transfer character . Hybrid functionals (e.g., PBE0) best model emission energies .

Q. What strategies resolve contradictions in catalytic activity data for transition metal complexes of this compound?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Cu(II) vs. Ni(II) complexes) arise from ligand geometry and metal electronegativity. Single-crystal XRD identifies distorted square-planar vs. octahedral coordination, while cyclic voltammetry quantifies redox potentials (e.g., Cu²⁺/Cu⁺ at −0.3 V vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。